molecular formula C4H4N4S B14229698 4H-Imidazo[5,1-D][1,2,3,5]thiatriazine CAS No. 790253-33-7

4H-Imidazo[5,1-D][1,2,3,5]thiatriazine

Cat. No.: B14229698
CAS No.: 790253-33-7
M. Wt: 140.17 g/mol
InChI Key: JZSUVIUGXNYEAU-UHFFFAOYSA-N
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Description

4H-Imidazo[5,1-D][1,2,3,5]thiatriazine is a heterocyclic compound that contains nitrogen and sulfur atoms within its ring structure.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4H-Imidazo[5,1-D][1,2,3,5]thiatriazine typically involves the condensation of imidazole-2-thiones with appropriate reagents. One common method includes the reaction of imidazole-2-thiones with 3-aryl-2-propenoyl chlorides or 2-butenoyl chloride in the presence of pyridine . The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product yield.

Industrial Production Methods: While detailed industrial production methods for this compound are not extensively documented, the principles of large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to maximize efficiency and yield. This could include the use of continuous flow reactors and automated systems to streamline the production process.

Chemical Reactions Analysis

Types of Reactions: 4H-Imidazo[5,1-D][1,2,3,5]thiatriazine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group in the molecule with another, often facilitated by reagents such as halogens or nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, nucleophiles.

Major Products Formed: The products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or amines. Substitution reactions can result in a variety of derivatives depending on the substituent introduced.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4H-Imidazo[5,1-D][1,2,3,5]thiatriazine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

4H-Imidazo[5,1-D][1,2,3,5]thiatriazine can be compared to other similar heterocyclic compounds, such as imidazo[2,1-b][1,3]thiazines and their derivatives. These compounds share some structural similarities but differ in their specific chemical properties and applications. For example:

Properties

CAS No.

790253-33-7

Molecular Formula

C4H4N4S

Molecular Weight

140.17 g/mol

IUPAC Name

4H-imidazo[5,1-d][1,2,3,5]thiatriazine

InChI

InChI=1S/C4H4N4S/c1-4-6-7-9-3-8(4)2-5-1/h1-2H,3H2

InChI Key

JZSUVIUGXNYEAU-UHFFFAOYSA-N

Canonical SMILES

C1N2C=NC=C2N=NS1

Origin of Product

United States

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